molecular formula C15H16Cl2N2O3 B2993799 Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 292853-08-8

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2993799
CAS No.: 292853-08-8
M. Wt: 343.2
InChI Key: ZFGSBLDPIBIRKY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . The compound features:

  • Ester group: Propan-2-yl (isopropyl) ester at position 5.
  • Aryl substituent: 2,4-Dichlorophenyl group at position 4.
  • Core structure: A 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group and a methyl substituent at position 6.

Properties

IUPAC Name

propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-7(2)22-14(20)12-8(3)18-15(21)19-13(12)10-5-4-9(16)6-11(10)17/h4-7,13H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSBLDPIBIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and is characterized by a dichlorophenyl group and an ester functional group. Its structural formula can be represented as:

C13H13Cl2N1O3\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}_1\text{O}_3

Key Properties:

PropertyValue
Molecular Weight300.15 g/mol
Melting Point198-200 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of tetrahydropyrimidines have shown effectiveness against various cancer cell lines, including KB and HepG2/A2 cells. The mechanism of action is believed to involve the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that tetrahydropyrimidine derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of halogenated phenyl groups enhances the antimicrobial efficacy .

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that those with a dichlorophenyl substitution exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized various concentrations (0.1 µM to 50 µM) and found that at higher concentrations, significant cell death was observed due to apoptosis .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds showed that derivatives with electron-withdrawing groups (such as chlorine) exhibited increased antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Structural Analogues and Key Differences
Compound Name Ester Group Aryl Substituent 2-Position (X=O/S) Key Properties Source
Target Compound Propan-2-yl 2,4-Dichlorophenyl O High thermal stability
Ethyl 4-(2',4'-dichlorophenyl) analogue Ethyl 2,4-Dichlorophenyl O Mp: 249–251°C; Yield: 59%
Methyl 4-phenyl analogue Methyl Phenyl O Lower polarity
Ethyl 4-(furan-2-yl)-2-thioxo analogue Ethyl Furan-2-yl S Antioxidant activity (IC50: 0.6 mg/mL)
Methyl 4-(4-bromophenyl) analogue Methyl 4-Bromophenyl O Cytotoxicity (IC50: 15.7 μM)
Ethyl 4-(3-nitrophenyl) analogue Ethyl 3-Nitrophenyl O Cytotoxicity (IC50: 314.3 μM)
Key Observations:
  • Aryl substituents : Electron-withdrawing groups (e.g., 2,4-dichloro, 4-bromo) increase electrophilicity and biological activity compared to electron-donating groups (e.g., phenyl) .
  • 2-Oxo vs. 2-thioxo : Thioxo derivatives exhibit superior antioxidant activity due to sulfur’s radical scavenging capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted) Spectral Features (FTIR/NMR)
Target Compound Not reported Moderate in ethanol NH (3250 cm⁻¹), C=O (1740, 1698 cm⁻¹)
Ethyl 4-(2',4'-dichlorophenyl) analogue 249–251 Low in water Aromatic C–H (3100 cm⁻¹)
Ethyl 4-(chloromethyl) analogue 175–176 High in ethanol Cl–C stretch (750 cm⁻¹)
Methyl 4-(furan-2-yl)-2-thioxo analogue Not reported High in DMSO C=S (1250 cm⁻¹)
Key Observations:
  • Melting points : Bulky or polar substituents (e.g., dichlorophenyl) increase melting points due to enhanced intermolecular forces .
  • Solubility : Propan-2-yl esters may reduce crystallinity compared to methyl/ethyl esters, improving solubility in organic solvents .
Key Observations:
  • Cytotoxicity : Halogenated aryl groups (e.g., 4-bromo) enhance cytotoxicity, likely due to increased electron deficiency and DNA intercalation .
  • Antioxidant activity : Thioxo derivatives outperform oxo analogues, highlighting the critical role of the 2-position .

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